molecular formula C7H6ClNO2 B1338491 2-Methoxypyridine-3-carbonyl chloride CAS No. 53750-65-5

2-Methoxypyridine-3-carbonyl chloride

Cat. No.: B1338491
CAS No.: 53750-65-5
M. Wt: 171.58 g/mol
InChI Key: NNGOTAZYPIEKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a carbonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypyridine-3-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-methoxypyridine-3-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows: [ \text{C7H7NO3} + \text{SOCl2} \rightarrow \text{C7H6ClNO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxypyridine-3-carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    2-Methoxypyridine-3-carboxylic acid: Formed by hydrolysis.

Scientific Research Applications

2-Methoxypyridine-3-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and intermediates.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-methoxypyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    2-Chloropyridine-3-carbonyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.

    2-Methoxypyridine-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.

    2-Methoxypyridine-3-carboxylic acid: The hydrolyzed form of 2-methoxypyridine-3-carbonyl chloride.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a carbonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-methoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGOTAZYPIEKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497661
Record name 2-Methoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53750-65-5
Record name 2-Methoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.